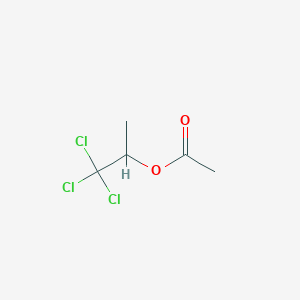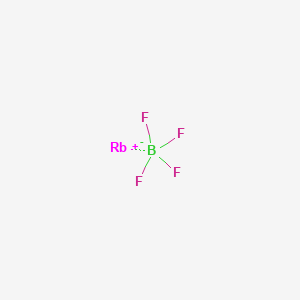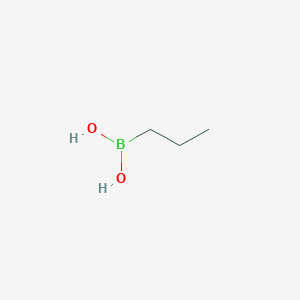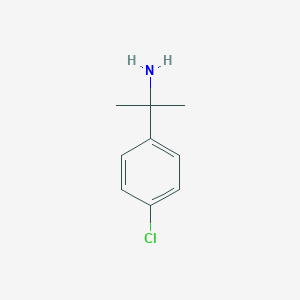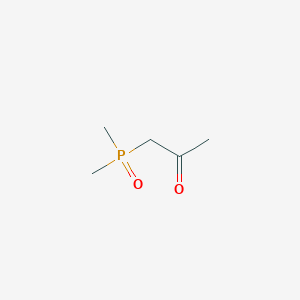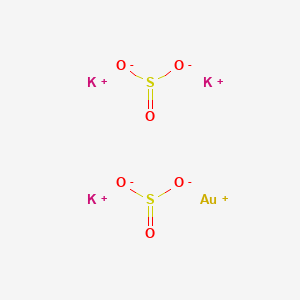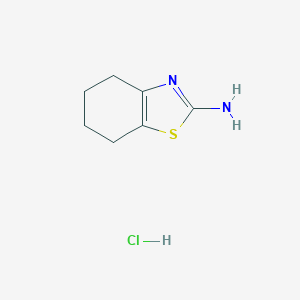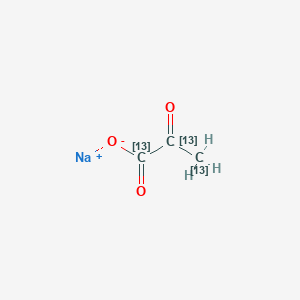
sodium;2-oxo(1,2,3-13C3)propanoate
Descripción general
Descripción
sodium;2-oxo(1,2,3-13C3)propanoate: is an isotopically labeled compound where the three carbon atoms in the pyruvate molecule are replaced with the carbon-13 isotope. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its unique isotopic signature .
Mecanismo De Acción
Target of Action
Sodium pyruvate-(13-C)3, a stable isotopic variant of sodium pyruvate, primarily targets the metabolic pathways in cells. It is an essential intermediate in the glycolytic pathway and plays a crucial role in the metabolism of carbohydrates, proteins, and fats . It has been used to study the metabolism of exogenous pyruvate in the brain and living cancer cells .
Biochemical Pathways
Sodium pyruvate-(13-C)3 affects several biochemical pathways. It is the final product of the glycolysis pathway and serves as a critical intermediate molecule in protein, fat, and carbohydrate metabolism . It can be converted into various products, like carbohydrates (through gluconeogenesis), alanine, or ethanol (through fermentation), and fatty acids and energy (through the Krebs cycle) .
Pharmacokinetics
Sodium pyruvate has been administered orally and intranasally , suggesting that it can be absorbed and distributed in the body. The metabolism of Sodium pyruvate-(13-C)3 is likely to follow the same metabolic pathways as sodium pyruvate, being converted into acetyl coenzyme A and entering the Krebs cycle .
Result of Action
Sodium pyruvate-(13-C)3 has been shown to have significant effects at the molecular and cellular levels. For instance, it has been found to reduce inflammatory cytokines and oxygen radicals such as IL-6, IL-8, MCP-1, and hydrogen peroxide . This suggests that Sodium pyruvate-(13-C)3 holds promise as a treatment for many lung diseases .
Action Environment
The action of Sodium pyruvate-(13-C)3 can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the efficacy of Sodium pyruvate-(13-C)3 can be influenced by the specific conditions of the cellular environment, such as the presence of other metabolites and the metabolic state of the cell.
Análisis Bioquímico
Biochemical Properties
Sodium pyruvate-(13-C)3 plays a crucial role in various biochemical reactions. It serves as a substrate for several enzymes, including pyruvate dehydrogenase, which converts pyruvate to acetyl-CoA, a critical step in the TCA cycle . Additionally, sodium pyruvate-(13-C)3 interacts with lactate dehydrogenase, facilitating the reversible conversion of pyruvate to lactate . This compound also engages with alanine aminotransferase, which catalyzes the transamination of pyruvate to alanine . These interactions highlight the compound’s versatility and importance in cellular metabolism.
Cellular Effects
Sodium pyruvate-(13-C)3 exerts significant effects on various cell types and cellular processes. In adipocytes, it enhances insulin-mediated glucose uptake, thereby promoting energy production . In neuronal cells, sodium pyruvate-(13-C)3 has been shown to cross the blood-brain barrier and provide neuroprotective effects . Furthermore, it plays a role in maintaining mitochondrial membrane potential and reducing oxidative stress in fibroblasts and embryonic stem cells . These effects underscore the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, sodium pyruvate-(13-C)3 exerts its effects through several mechanisms. It serves as a biological fuel by being converted to acetyl-CoA, which enters the TCA cycle to produce ATP aerobically . Additionally, sodium pyruvate-(13-C)3 can be converted to lactate under anaerobic conditions, providing an alternative energy source . The compound also acts as an antioxidant, neutralizing reactive oxygen species and reducing oxidative stress . These molecular interactions highlight the compound’s multifaceted role in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium pyruvate-(13-C)3 can change over time. The compound is stable when stored at 2-8°C and can be used in cell culture media to provide additional energy . Pyruvic acid, the conjugate form of sodium pyruvate-(13-C)3, can polymerize and decompose upon standing . Long-term studies have shown that sodium pyruvate-(13-C)3 can maintain cellular function and reduce oxidative stress over extended periods . These findings emphasize the importance of proper storage and handling to ensure the compound’s efficacy.
Dosage Effects in Animal Models
The effects of sodium pyruvate-(13-C)3 vary with different dosages in animal models. Inhalation of sodium pyruvate has been shown to reduce inflammation and improve lung function in animal models of respiratory diseases . High doses of sodium pyruvate-(13-C)3 can enhance oxygen and energy metabolism, as demonstrated in studies with dog models . Excessive doses may lead to adverse effects, highlighting the need for careful dosage optimization in experimental settings.
Metabolic Pathways
Sodium pyruvate-(13-C)3 is involved in several metabolic pathways, including glycolysis and the TCA cycle. It serves as a key intermediate, facilitating the conversion of glucose to pyruvate and subsequently to acetyl-CoA . The compound also interacts with enzymes such as pyruvate dehydrogenase and lactate dehydrogenase, influencing metabolic flux and energy production . These interactions underscore the compound’s central role in cellular metabolism.
Transport and Distribution
Within cells and tissues, sodium pyruvate-(13-C)3 is transported and distributed through specific mechanisms. It is taken up by cells via monocarboxylate transporters (MCTs), which facilitate its entry into the cytoplasm . Once inside the cell, sodium pyruvate-(13-C)3 can be converted to acetyl-CoA or lactate, depending on the cellular conditions . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within cells.
Subcellular Localization
Sodium pyruvate-(13-C)3 exhibits specific subcellular localization patterns that influence its activity and function. In mitochondria, it is converted to acetyl-CoA, entering the TCA cycle to produce ATP . In the cytoplasm, sodium pyruvate-(13-C)3 can be converted to lactate under anaerobic conditions . These localization patterns are regulated by targeting signals and post-translational modifications, directing the compound to specific cellular compartments and organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Recrystallization Method: Sodium pyruvate can be prepared by dissolving a crude product in purified water, filtering to remove impurities, and then crystallizing the product by adding the solution to an ice bath containing anhydrous ethanol.
Industrial Production: The industrial production of sodium pyruvate involves similar steps but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Sodium pyruvate can undergo oxidation to form acetate and carbon dioxide.
Reduction: It can be reduced to lactate under anaerobic conditions.
Substitution: Sodium pyruvate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalysts like lactate dehydrogenase.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Acetate and carbon dioxide.
Reduction: Lactate.
Substitution: Various substituted pyruvates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Biology
Medicine
Industry
Comparación Con Compuestos Similares
Similar Compounds
Sodium pyruvate-1-13C: Only the first carbon is labeled with carbon-13.
Sodium pyruvate-2-13C: Only the second carbon is labeled with carbon-13.
Sodium pyruvate-3-13C: Only the third carbon is labeled with carbon-13.
Uniqueness: : sodium;2-oxo(1,2,3-13C3)propanoate is unique because all three carbon atoms are labeled with carbon-13, making it particularly useful for comprehensive metabolic studies and tracing multiple pathways simultaneously .
Propiedades
IUPAC Name |
sodium;2-oxo(1,2,3-13C3)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-HCULJTSZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583979 | |
| Record name | Sodium 2-oxo(~13~C_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.022 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142014-11-7 | |
| Record name | Sodium 2-oxo(~13~C_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
